molecular formula C17H25N3O5 B3238863 tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate CAS No. 1417793-26-0

tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B3238863
CAS No.: 1417793-26-0
M. Wt: 351.4 g/mol
InChI Key: NHLIZIJOYAOBNF-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate: is a chemical compound with the molecular formula C16H23N3O5 and a molecular weight of 337.37 g/mol . This compound is characterized by its complex structure, which includes a piperazine ring, a methoxy group, and a nitro group. It is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting with the reaction of 3-methoxy-4-nitrophenylamine with an appropriate alkylating agent to form the piperazine core. The reaction conditions often require the use of strong bases and high temperatures to ensure the completion of the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to increase the efficiency and yield of the process. The production process is carefully monitored to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate is used to study the effects of nitro-containing compounds on biological systems. It can be used as a probe to investigate cellular processes and signaling pathways.

Medicine: The compound has potential applications in the development of new drugs, particularly in the treatment of diseases that involve nitro-containing compounds. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The nitro group in the compound can undergo reduction to form amines, which can then interact with biological targets such as enzymes and receptors. The methoxy group can influence the compound's solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

  • Tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate: This compound is structurally similar but lacks the methyl group on the piperazine ring.

  • Tert-Butyl 4-(3-methoxy-4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarboxylate: This compound has a tetrahydro-pyrazine ring instead of a piperazine ring.

Uniqueness: Tert-Butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate is unique due to the presence of the methyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and makes it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-4-nitrophenyl)-2-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-12-11-18(8-9-19(12)16(21)25-17(2,3)4)13-6-7-14(20(22)23)15(10-13)24-5/h6-7,10,12H,8-9,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLIZIJOYAOBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701120654
Record name 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-26-0
Record name 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-(3-methoxy-4-nitrophenyl)-2-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701120654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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